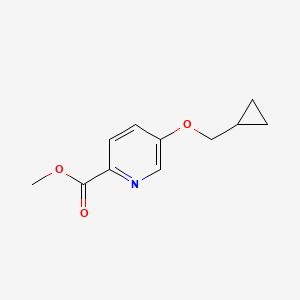
Methyl 5-(cyclopropylmethoxy)picolinate
Descripción general
Descripción
Methyl 5-(cyclopropylmethoxy)picolinate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 5-position and a carboxylic acid methyl ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyclopropylmethoxy)picolinate typically involves the following steps:
Cyclopropylmethanol Protection: Cyclopropylmethanol is first protected using a suitable protecting group.
Pyridine Derivative Formation: The protected cyclopropylmethanol is then reacted with a pyridine derivative to introduce the cyclopropylmethoxy group at the 5-position of the pyridine ring.
Esterification: The carboxylic acid group at the 2-position of the pyridine ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(cyclopropylmethoxy)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(cyclopropylmethoxy)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 5-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyridinedicarboxylic acid: A bioactive compound with selective inhibitory properties.
Stonikacidin A: An antimicrobial alkaloid with a pyridine core.
Uniqueness
Methyl 5-(cyclopropylmethoxy)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 5-(cyclopropylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)10-5-4-9(6-12-10)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
Clave InChI |
ZMVHVRVNNCETTH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)OCC2CC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














